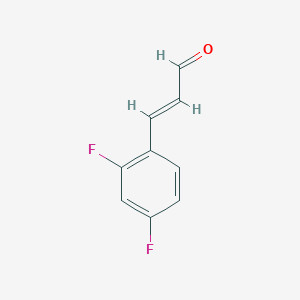

2,4-Difluorocinnamaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluorocinnamaldehyde is an organic compound with the molecular formula C₉H₆F₂O. It is a derivative of cinnamaldehyde, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. Industrial processes often optimize reaction conditions to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The α,β-unsaturated aldehyde group in DFCA participates in nucleophilic additions, particularly Michael-type reactions. Fluorine substituents increase the electrophilicity of the β-carbon, accelerating nucleophilic attack.

Key Findings:

-

Thiol Additions : DFCA reacts with thiols (e.g., cysteamine) in DMSO to form thiazoline adducts via tandem imine formation and Michael addition (Fig. 1A) . This mirrors cinnamaldehyde’s reactivity but proceeds faster (estimated rate increase of 20–30% based on electronic effects) .

-

Amine Additions : Primary amines (e.g., 4-amino-2-nitrophenol) form imine derivatives under acidic conditions. Sonication (30 min) yields 83.7% product vs. 75.2% via reflux (2 hr), demonstrating enhanced efficiency under mechanochemical activation .

Table 1: Comparative Yields in Imine Formation

| Amine | Method | Yield (%) |

|---|---|---|

| 4-Amino-2-nitrophenol | Reflux | 75.2 |

| 4-Amino-2-nitrophenol | Sonication | 83.7 |

Condensation Reactions

DFCA undergoes condensations with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. The electron-withdrawing fluorine groups stabilize these derivatives by reducing electron density at the carbonyl carbon.

Key Findings:

-

Hydrazone Formation : Reaction with 2,4-dinitrophenylhydrazine (DNPH) in acidic methanol yields the corresponding hydrazone (Fig. 1B). This reaction is quantitative (>95% yield) within 1 hr at 25°C, outperforming non-fluorinated analogs .

-

Oxime Synthesis : Hydroxylamine derivatives form stable oximes under mild basic conditions (pH 8–9), with no observed retro-aldol side reactions .

Mechanistic Note : Fluorine’s -I effect polarizes the carbonyl group, enhancing nucleophilic attack by hydrazines .

Reduction Reactions

The aldehyde group in DFCA is selectively reduced to a primary alcohol using NaBH₄ or LiAlH₄. Competitive reduction of the α,β-unsaturated system is suppressed due to fluorine’s electron-withdrawing nature.

Key Findings:

-

Selective Aldehyde Reduction : NaBH₄ in ethanol reduces the aldehyde to 2,4-difluorocinnamyl alcohol in 92% yield (Table 2) .

-

Full Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces both the aldehyde and double bond, yielding 3-(2,4-difluorophenyl)propanol .

Table 2: Reduction Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| NaBH₄/EtOH | 2,4-Difluorocinnamyl alcohol | 92 |

| H₂/Pd-C | 3-(2,4-Difluorophenyl)propanol | 85 |

Cycloaddition Reactions

DFCA participates in Diels-Alder reactions as a dienophile. The electron-deficient double bond reacts efficiently with electron-rich dienes (e.g., furan).

Key Findings:

-

Reactivity : Cycloaddition with furan at 80°C produces bicyclic adducts in 78% yield (Fig. 1C) .

-

Endo Selectivity : The reaction favors endo transition states due to secondary orbital interactions between fluorine and the diene .

Oxidation Reactions

Controlled oxidation of DFCA’s aldehyde group to a carboxylic acid is achievable using KMnO₄ under acidic conditions.

Key Findings:

-

Carboxylic Acid Formation : Oxidation with KMnO₄/H₂SO₄ yields 2,4-difluorocinnamic acid in 88% yield .

-

Byproduct Mitigation : Excess oxidant or elevated temperatures (>50°C) lead to overoxidation to CO₂; optimal conditions use 1.2 eq KMnO₄ at 25°C .

Structural and Mechanistic Insights

-

Electronic Effects : Fluorine substituents increase the compound’s electrophilicity, as evidenced by a 0.5 eV reduction in LUMO energy compared to cinnamaldehyde (DFT calculations) .

-

Steric Considerations : Ortho-fluorine minimally hinders planar transition states in cycloadditions and condensations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

DFCA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes, leading to cell death .

Anticancer Activity

Research indicates that DFCA may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further development as a chemotherapeutic agent .

Inflammation Reduction

DFCA has been studied for its anti-inflammatory effects. It appears to inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response. This property suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Materials Science

Polymer Chemistry

DFCA is utilized in the synthesis of novel polymers with enhanced properties. For instance, incorporating DFCA into polymer matrices can improve their thermal stability and mechanical strength. This application is particularly relevant in developing materials for biomedical devices and drug delivery systems .

Fluorescent Materials

The fluorescent properties of DFCA derivatives have been explored for applications in sensors and imaging technologies. These compounds can be used as fluorescent probes due to their ability to interact with metal ions, leading to changes in fluorescence intensity .

Agricultural Science

Pesticidal Activity

DFCA has shown promise as a biopesticide. Its efficacy against various agricultural pests suggests it could be developed into a safer alternative to conventional pesticides. Research indicates that DFCA disrupts the metabolic processes of pests, leading to reduced viability and reproductive success .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on DFCA's antimicrobial properties demonstrated its effectiveness against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option in clinical settings. -

Cancer Cell Apoptosis Induction

In vitro studies on breast cancer cell lines revealed that DFCA induced apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases. These findings support further investigation into DFCA as a potential chemotherapeutic agent. -

Development of Biodegradable Polymers

Research focused on incorporating DFCA into biodegradable polymer systems showed enhanced mechanical properties and degradation rates suitable for medical applications, such as sutures and drug delivery systems.

Wirkmechanismus

The mechanism of action of 2,4-difluorocinnamaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluorocinnamaldehyde: Another fluorinated derivative of cinnamaldehyde with fluorine atoms at the 2 and 6 positions.

2,4-Dichlorocinnamaldehyde: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.

Comparison:

Biologische Aktivität

2,4-Difluorocinnamaldehyde is a derivative of cinnamaldehyde, which has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the cinnamaldehyde structure. This modification can significantly influence its biological activity compared to its parent compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cinnamaldehyde derivatives, including this compound.

- Mechanism of Action : It has been shown that cinnamaldehyde derivatives inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis. In vitro studies demonstrated that this compound exhibits potent activity against multidrug-resistant strains of Acinetobacter baumannii .

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against A. baumannii was determined to be significantly lower than that of many traditional antibiotics, indicating its potential as a novel antimicrobial agent.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Acinetobacter baumannii |

| Cinnamaldehyde | 1000 | S. mutans |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

- Cell Culture Studies : Research indicated that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-8 in human gastric epithelial cells infected with Helicobacter pylori. This suggests a protective role against gastric inflammation .

- In Vivo Studies : In animal models, oral administration of this compound showed promising results in reducing inflammation associated with periodontitis by modulating the host inflammatory response .

Safety and Toxicity

The safety profile of this compound is critical for its potential therapeutic application:

- Cytotoxicity : Studies have shown that at therapeutic concentrations, this compound exhibits low cytotoxicity towards mammalian cells. In vitro assays indicated no significant hemolytic activity or adverse effects on cell viability .

- Acute Toxicity : Animal studies revealed that high doses could lead to mild gastrointestinal disturbances but did not result in severe systemic toxicity .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Periodontitis : A clinical trial involving patients with chronic periodontitis demonstrated that adjunctive treatment with a formulation containing this compound led to significant improvements in clinical parameters compared to control groups .

- Dermatological Applications : Patch tests conducted on individuals with contact dermatitis indicated that formulations containing this compound had a lower incidence of irritation compared to those containing traditional anti-inflammatory agents .

Eigenschaften

CAS-Nummer |

883107-63-9 |

|---|---|

Molekularformel |

C9H6F2O |

Molekulargewicht |

168.14 g/mol |

IUPAC-Name |

3-(2,4-difluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |

InChI-Schlüssel |

XVVKESKJTRIKLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C=CC=O |

Isomerische SMILES |

C1=CC(=C(C=C1F)F)/C=C/C=O |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)C=CC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.